N-benzyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-benzyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by:
- A thiophen-2-yl substituent at position 7, which enhances π-π stacking interactions in biological targets.
- A piperidin-1-yl group at position 2, contributing to solubility via its basic amine functionality.
- An N-benzyl acetamide side chain, which may influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-benzyl-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S2/c29-18(24-14-16-8-3-1-4-9-16)15-28-22(30)20-21(19(26-28)17-10-7-13-31-17)32-23(25-20)27-11-5-2-6-12-27/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJADZLGPKJKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CC=C4)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazolopyridazine Core : This involves cyclization of a pyridazine derivative with a thioamide under acidic or basic conditions.
- Introduction of the Piperidine Ring : Achieved through nucleophilic substitution reactions where a piperidine derivative reacts with an electrophilic intermediate.
- Attachment of the Thiophene Moiety : Usually introduced via cross-coupling reactions, such as Suzuki or Stille coupling using thiophene derivatives.
- Acetamide Formation : The final step involves acylation to form the acetamide moiety.
This synthetic pathway allows for the production of high-purity compounds suitable for biological testing .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing thiazole and piperidine rings have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The thiazolopyridazine core may interact with nucleic acids or proteins, while the piperidine ring could enhance binding affinity through hydrophobic interactions .
Case Studies and Research Findings
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties. For example, related compounds have demonstrated significant DPPH radical scavenging activity .
- Antitubercular Activity : Some derivatives have been tested for their efficacy against Mycobacterium tuberculosis, showing promising results that indicate their potential as therapeutic agents in treating tuberculosis .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of these compounds on various cancer cell lines, revealing moderate to strong cytotoxicity that suggests potential applications in cancer therapy .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound shares its core thiazolo[4,5-d]pyridazin-4-one framework with analogs but differs in substituent patterns. Below is a comparative analysis with a closely related derivative:
Table 1: Structural and Functional Comparison
Key Observations:
N-Substituent Differences: The benzyl group in the target compound increases lipophilicity compared to the 4-chlorophenyl group in the analog . This may enhance blood-brain barrier penetration or alter metabolic stability.
The methyl group in the analog is non-polar, favoring interactions with lipophilic protein domains.
Thiophen-2-yl Role :
- Both compounds retain the thiophen-2-yl moiety at position 7, suggesting its critical role in target engagement, likely through aromatic stacking or sulfur-mediated interactions.
Molecular Weight Implications :
- The target compound’s higher molecular weight (~452 vs. 433.96 g/mol) reflects its bulkier substituents, which may influence pharmacokinetic properties like absorption and distribution.
Q & A
Basic Questions
Q. What are the common synthetic routes for N-benzyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with thiazole ring formation using phosphorus pentasulfide (P₄S₁₀) under inert conditions, followed by condensation with piperidine derivatives. Acylation with benzyl-substituted acetamide is performed via nucleophilic substitution, often using acyl chlorides in anhydrous solvents (e.g., DCM or THF). Reaction optimization includes temperature control (60–80°C) and purification via column chromatography .
Q. How is the compound characterized structurally?
- Methodological Answer :
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement of crystal structures, particularly useful for resolving the thiazolo[4,5-d]pyridazin core and substituent orientations .
- Spectroscopy : Use ¹H/¹³C NMR to confirm the benzyl, piperidinyl, and thiophenyl groups. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at ~497.5 g/mol) .
Q. What initial biological activities have been reported for similar thiazolo[4,5-d]pyridazin derivatives?
- Methodological Answer : Screen for anticancer activity via MTT assays (e.g., IC₅₀ values against HeLa or MCF-7 cells) and antimicrobial activity using MIC tests. Structural analogs with thiophene substituents show kinase inhibition (e.g., EGFR) and DNA intercalation potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for thiazole cyclization to enhance solubility.
- Catalysis : Introduce Pd/C or TEMPO for oxidation steps to reduce side products.
- Purification : Employ preparative HPLC for isomers; monitor via TLC (Rf = 0.3–0.5 in EtOAc/hexane) .
Q. What strategies are used in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent variation : Replace thiophen-2-yl with furan or phenyl groups to assess impact on bioactivity .
- Core modifications : Compare thiazolo[4,5-d]pyridazin with pyrazolo[3,4-d]pyrimidin analogs (Table 1).
| Modification | Biological Activity | Reference |
|---|---|---|
| Thiophen-2-yl substituent | Anticancer (IC₅₀ = 8.2 µM) | |
| Piperidinyl vs. morpholino | Improved kinase selectivity |
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Use SHELXD for phase problem resolution and SHELXL for refinement. Analyze torsion angles (e.g., C7-thiophene vs. C7-phenyl) to confirm planarity of the thiazolo-pyridazin core. Validate hydrogen bonding networks (e.g., N-benzyl acetamide → carbonyl interactions) .
Q. What computational methods support mechanistic studies of its biological activity?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to predict binding to EGFR (PDB: 1M17). Focus on piperidinyl-thiophene interactions in the ATP-binding pocket.
- MD simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories) .
Q. How can contradictory bioactivity data across studies be addressed?
- Methodological Answer :
- Dose-response validation : Re-test IC₅₀ values under standardized conditions (e.g., 72 hr incubation, 10% FBS).
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility and stability profiles?
- Methodological Answer :
- Solubility : Use shake-flask method (pH 7.4 PBS vs. DMSO) to clarify hydrophobicity.
- Degradation studies : Perform HPLC-UV at 254 nm under accelerated conditions (40°C/75% RH) to identify degradation products (e.g., hydrolysis of acetamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
